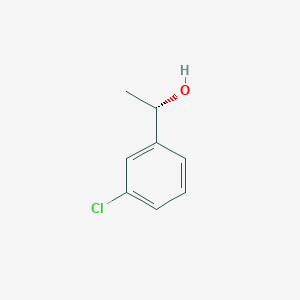

(S)-1-(3-Chlorophenyl)ethanol

Description

Properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQVBHGBPRDKN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135145-34-5 | |

| Record name | (1S)-1-(3-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-(3-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the asymmetric synthesis of various biologically active molecules and pharmaceuticals.[1] Its stereochemistry is often pivotal to the efficacy and safety of the final drug product. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its safety profile.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various reputable chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [2] |

| Molecular Weight | 156.61 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 83-85 °C at 1.5 mmHg | [2] |

| Density | 1.173 g/mL | [2] |

| Refractive Index | 1.5445 | [2] |

| Storage Temperature | 2-8°C |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 120121-01-9 (for S-enantiomer) | [3] |

| PubChem CID | 160328117 | [4] |

| InChI | InChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | [4] |

| InChIKey | QYUQVBHGBPRDKN-VKHMYHEASA-N | [4] |

| SMILES | C--INVALID-LINK--c1cccc(Cl)c1 | [4] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is of significant interest in medicinal chemistry. Asymmetric synthesis and chiral resolution are the primary methods employed to obtain the desired stereoisomer.

Asymmetric Synthesis via Biocatalytic Reduction

This method utilizes a biocatalyst, such as a specific yeast strain, to achieve high enantioselectivity under mild reaction conditions.

Materials:

-

3-Chloroacetophenone

-

Rhodotorula rubra (or other suitable yeast)

-

Yeast growth medium (e.g., YM broth)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Cultivation of Biocatalyst: Inoculate a sterile yeast growth medium with Rhodotorula rubra. Incubate the culture with shaking at an appropriate temperature (e.g., 25-30°C) until a sufficient cell density is reached.

-

Biocatalytic Reduction: Add 3-chloroacetophenone to the yeast culture. The concentration of the substrate should be optimized for the specific yeast strain. Continue the incubation with shaking.

-

Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Extraction: Once the reaction is complete, saturate the aqueous medium with sodium chloride and extract the product with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enantiomerically enriched product.[5]

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and can be used to either analyze the enantiomeric excess (e.e.) of a synthesized product or for preparative separation.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD-H often provide good chiral recognition for this type of compound.[6]

Typical Starting Conditions for Analytical Separation:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6]

-

Flow Rate: 0.5 - 1.0 mL/min.[6]

-

Temperature: Ambient (controlled, e.g., 25°C).[6]

-

Detection: UV at 210 nm or 254 nm.[6]

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[6]

-

System Preparation: Purge the HPLC system with the mobile phase to remove any residual solvents.

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for the determination of the enantiomeric excess.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the asymmetric synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or detailing its intrinsic biological activity. Its primary role in the scientific literature is as a chiral intermediate for the synthesis of more complex, biologically active molecules.[1] The stereospecificity of this alcohol is critical in these syntheses, as the chirality of the final compound often dictates its interaction with biological targets and, consequently, its pharmacological effect.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a valuable chiral building block with well-defined chemical and physical properties. The methodologies for its asymmetric synthesis and purification are well-established, enabling the production of this key intermediate for the development of new pharmaceutical agents. While its direct biological activity is not extensively documented, its importance in the stereoselective synthesis of bioactive compounds is undeniable. Researchers and drug development professionals should handle this compound with appropriate safety measures as outlined in its SDS.

References

- 1. (S)-1-(3'-Chlorophenyl)Ethanol | Takasago International Corporation | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-1-(3-Chlorophenyl)ethanol: Molecular Structure, Stereochemistry, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(3-chlorophenyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical industry. The document details its molecular structure, stereochemistry, physicochemical properties, and synthesis. Furthermore, it explores its crucial role as a chiral building block in the development of novel therapeutics, particularly those targeting the central nervous system.

Molecular Structure and Stereochemistry

This compound is a secondary alcohol featuring a stereogenic center at the carbon atom bearing the hydroxyl group. This chirality gives rise to two enantiomers, (S) and (R), with the (S)-enantiomer being of particular importance in the synthesis of specific stereoisomerically pure active pharmaceutical ingredients (APIs). The Cahn-Ingold-Prelog priority rules assign the (S) configuration based on the arrangement of the substituents around the chiral center.

The molecular structure consists of a benzene ring substituted with a chlorine atom at the meta-position (position 3) and an ethanol group at position 1.

Molecular Formula: C₈H₉ClO[1]

Molecular Weight: 156.61 g/mol

** IUPAC Name:** (1S)-1-(3-chlorophenyl)ethanol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 1-(3-chlorophenyl)ethanol is presented below. It is important to note that some of this data may refer to the racemic mixture, while specific values for the (S)-enantiomer are provided where available.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)ethanol

| Property | Value | Reference |

| Physical Form | Liquid | |

| Boiling Point | 83-85 °C at 1.5 mmHg | [1] |

| Density | 1.173 g/mL | [1] |

| Refractive Index | 1.5445 | [1] |

| Specific Optical Rotation ([α]D) | Not explicitly found for the pure (S)-enantiomer, but related chiral compounds show significant rotation. |

Table 2: Spectroscopic Data for 1-(3-Chlorophenyl)ethanol

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 1.49 (d, 3H), 1.93 (s, 1H), 4.88 (q, 1H), 7.23–7.38 (m, 4H) | [2] |

| ¹³C NMR (CDCl₃) | δ 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 | [2] |

| FTIR (thin film, cm⁻¹) | 3357 (O-H stretch), 3069, 1474, 1437, 1048, 754, 692 | [2] |

| Mass Spectrometry | Data available, but specific fragmentation patterns not detailed in search results. | [3] |

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of its corresponding prochiral ketone, 3'-chloroacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones. This technique typically involves a chiral transition metal catalyst, such as a Ruthenium complex with a chiral diamine ligand, and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3'-Chloroacetophenone

This protocol is a general representation based on established methods for analogous substrates.

-

Materials:

-

3'-Chloroacetophenone

-

[RuCl₂(p-cymene)]₂ (catalyst precursor)

-

(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

-

Formic acid/triethylamine (5:2 azeotrope) (hydrogen donor)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst precursor and the chiral ligand in the anhydrous solvent.

-

Stir the mixture for a designated period to allow for the formation of the active catalyst.

-

Add 3'-chloroacetophenone to the reaction mixture.

-

Add the formic acid/triethylamine azeotrope as the hydrogen source.

-

Stir the reaction at a controlled temperature (e.g., 28-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

-

Caption: Asymmetric Transfer Hydrogenation Workflow.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For analytical and preparative purposes, the enantiomers of 1-(3-chlorophenyl)ethanol can be separated using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the chiral separation. Optimization may be required.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

-

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

-

-

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of racemic 1-(3-chlorophenyl)ethanol in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Caption: Chiral HPLC Separation Workflow.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its specific stereochemistry is often essential for the desired pharmacological activity and to minimize off-target effects.

Synthesis of Serotonin and Dopamine Receptor Ligands

Derivatives of this compound have been utilized in the synthesis of novel ligands for serotonin (5-HT) and dopamine (D₂) receptors. These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis. The introduction of the chiral center from this compound can significantly influence the binding affinity and functional activity of the final compounds at these receptors. For instance, it is a precursor for certain arylpiperazine derivatives investigated for their dual 5-HT₁A and 5-HT₇ receptor activity, which is a promising strategy for developing new antidepressants.[4]

Caption: Role in Drug Development and Signaling.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its efficient and stereoselective synthesis is crucial for the development of enantiomerically pure drug candidates. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in drug discovery and development, facilitating the synthesis and application of this important chiral intermediate in the creation of novel therapeutics.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-1-(3-Chlorophenyl)ethanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-1-(3-Chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.2-7.4 | m | - | Ar-H |

| ~4.89 | q | 6.4 | CH-OH |

| ~1.88 | s | - | OH |

| ~1.48 | d | 6.4 | CH₃ |

Note: Precise chemical shifts for the aromatic protons can vary depending on concentration and solvent. The assignments are based on typical values for similar structures.[1]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~144.3 | C-Cl (Aromatic) |

| ~133.0 | C (Aromatic) |

| ~128.6 | CH (Aromatic) |

| ~126.8 | CH (Aromatic) |

| ~69.7 | CH-OH |

| ~25.3 | CH₃ |

Note: These assignments are based on analogous compounds and predictive models. Experimental verification is recommended.[1]

Table 3: IR Spectroscopy Data (Thin Film)

| Wavenumber (cm⁻¹) | Assignment |

| ~3356 | O-H stretch (alcohol) |

| ~3100-3000 | =C-H stretch (aromatic) |

| ~1598 | C=C stretch (aromatic ring) |

| ~1493 | C=C stretch (aromatic ring) |

| ~1089 | C-O stretch (secondary alcohol) |

| ~829 | C-H out-of-plane bend |

Note: The IR spectrum of aromatic compounds can show a complex pattern of absorptions in the fingerprint region.[1][2][3]

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| 141 | [M - CH₃]⁺ |

| 125 | [M - OCH₃]⁺ or [M - H₂O - H]⁺ |

| 111 | [C₇H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the spectrum.

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C. For determining enantiomeric purity, a chiral derivatizing agent such as Mosher's acid could be used to create diastereomers with distinguishable NMR signals.[4][5][6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional group vibrations.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure sample purity.

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

-

GC Conditions: A non-polar capillary column was used with helium as the carrier gas. The oven temperature was programmed to ramp from 50°C to 250°C.

-

MS Conditions: The mass spectrum was acquired in the m/z range of 50-500 using electron ionization at 70 eV.[10][11][12]

-

Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. amherst.edu [amherst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

Physical properties of 1-(3-Chlorophenyl)ethanol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-(3-Chlorophenyl)ethanol, a chemical intermediate of interest in organic synthesis and pharmaceutical development. This document outlines its boiling point and density, supported by generalized experimental protocols for their determination. Additionally, a proposed synthetic pathway is visualized to aid in understanding its formation.

Core Physical Properties

The physical characteristics of 1-(3-Chlorophenyl)ethanol are crucial for its handling, purification, and application in various chemical reactions. The primary physical data for this compound are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 83-85 °C | at 1.5 mmHg[1] |

| Density | 1.173 g/mL | Not Specified |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and effective technique.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of 1-(3-Chlorophenyl)ethanol

Procedure:

-

A small amount (a few milliliters) of 1-(3-Chlorophenyl)ethanol is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

The assembly is heated gradually in a heating bath.

-

As the liquid heats, air trapped in the capillary tube will slowly be expelled.

-

Upon reaching the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid such as 1-(3-Chlorophenyl)ethanol, this can be determined using a pycnometer or by simple mass and volume measurements.

Materials:

-

Graduated cylinder or volumetric flask

-

Analytical balance

-

Sample of 1-(3-Chlorophenyl)ethanol

Procedure:

-

An empty, dry graduated cylinder or volumetric flask is weighed accurately on an analytical balance.

-

A known volume of 1-(3-Chlorophenyl)ethanol is carefully transferred into the weighed container.

-

The container with the liquid is then reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Synthesis of 1-(3-Chlorophenyl)ethanol

A common and effective method for the synthesis of secondary alcohols such as 1-(3-Chlorophenyl)ethanol is the reduction of the corresponding ketone. In this case, 3-chloroacetophenone serves as the logical precursor.

Caption: Proposed synthesis of 1-(3-Chlorophenyl)ethanol via reduction of 3-chloroacetophenone.

General Synthetic Protocol: Reduction of 3-Chloroacetophenone

The following is a generalized protocol based on the reduction of similar ketones.

Materials:

-

3-Chloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

3-Chloroacetophenone is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by techniques such as Thin Layer Chromatography).

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The product is typically extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude 1-(3-Chlorophenyl)ethanol, which can be further purified by distillation or chromatography.

References

An In-depth Technical Guide to the Properties of (S)-1-(3-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding (S)-1-(3-Chlorophenyl)ethanol, with a focus on its solubility in organic solvents and relevant experimental methodologies.

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data (e.g., g/100 mL or mole fraction at different temperatures) for this compound in various organic solvents could not be located. The following guide is therefore structured to provide valuable technical information based on available data for closely related compounds and general experimental protocols.

Data Presentation: Solubility

For context, a table of common organic solvents with their physical properties is provided below. This information is essential when selecting solvents for solubility experiments, chromatography, and synthesis.

Table 1: Physical Properties of Common Organic Solvents

| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |

| Ethanol | C₂H₆O | 46.07 | 78.4 | 0.789 | 24.5 |

| 1-Propanol | C₃H₈O | 60.1 | 97 | 0.803 | 20.1 |

| 2-Propanol | C₃H₈O | 60.1 | 82.5 | 0.786 | 18.3 |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 | 17.8 |

| Acetone | C₃H₆O | 58.08 | 56.1 | 0.791 | 20.7 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 6.02 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |

| Hexane | C₆H₁₄ | 86.18 | 68.7 | 0.659 | 1.88 |

Experimental Protocols

General Protocol for Determining Solubility of a Chiral Alcohol

This protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of a solute in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Caption: Workflow for Experimental Solubility Determination.

Protocol for Chiral Separation by HPLC

While a specific protocol for this compound is not available, a detailed method for the closely related compound 1-(4-Chlorophenyl)ethanol can be adapted. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers.[1]

Objective: To separate the (S) and (R) enantiomers of 1-(3-Chlorophenyl)ethanol and determine the enantiomeric excess (e.e.).

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H).[1]

-

HPLC-grade solvents (e.g., n-hexane, isopropanol).

-

Racemic 1-(3-Chlorophenyl)ethanol standard.

-

This compound sample.

Chromatographic Conditions (Starting Point): [1]

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

-

System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

-

Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the sample to be analyzed.

-

Data Analysis: Integrate the peak areas of the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Caption: Workflow for Chiral Separation by HPLC.

Synthesis Overview

This compound is a chiral secondary alcohol. The synthesis of such compounds is a key process in the pharmaceutical industry. A common method for producing the racemic version of the analogous 1-(4-chlorophenyl)ethanol is the reduction of the corresponding ketone, 4-chloroacetophenone, using a reducing agent like sodium borohydride.

For the synthesis of the specific (S)-enantiomer, an asymmetric synthesis approach is required. This can be achieved through methods such as:

-

Asymmetric Hydrogenation: Using a chiral catalyst (e.g., a Ru-BINAP complex) to reduce 3-chloroacetophenone.

-

Biocatalytic Reduction: Employing enzymes or whole-cell biocatalysts (e.g., yeast) that selectively produce the (S)-enantiomer.

Caption: General Asymmetric Synthesis Route.

References

(S)-1-(3-Chlorophenyl)ethanol: A Technical Guide to a Versatile Chiral Building Block in Pharmaceutical Synthesis

(S)-1-(3-Chlorophenyl)ethanol is a valuable chiral secondary alcohol that serves as a critical intermediate in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry. Its stereogenic center and the presence of a functionalizable chlorophenyl ring make it a versatile building block for the development of novel therapeutics. This technical guide provides an in-depth overview of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 120121-01-9 (for the (R)-enantiomer, the (S)-enantiomer is less commonly assigned a specific CAS) |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol [1] |

| Boiling Point | 83-85 °C at 1.5 mmHg[2] |

| Density | 1.173 g/mL[2] |

| Refractive Index | 1.5445[2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 3'-chloroacetophenone. This transformation can be achieved through both chemocatalytic and biocatalytic methods, with the latter offering a greener and often highly selective alternative.

Chemocatalytic Asymmetric Reduction

Table 1: Comparison of Synthetic Methods for Enantiomerically Enriched 1-Aryl-ethanols

| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |

| Asymmetric Hydrogenation | Ru(II)-BINAP catalyst, H₂ | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | High | Up to 99% | High enantioselectivity, requires specialized catalysts and high-pressure equipment. |

| Biocatalytic Reduction | Rhodotorula rubra (yeast) | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | ~98% | >99% | Environmentally friendly, high enantioselectivity, operates under mild conditions.[3] |

| Biocatalytic Reduction | Daucus carota (carrot root) | Various Acetophenones | (S)-1-Aryl-ethanols | Moderate to Excellent | Up to 100% | Cost-effective, environmentally benign, uses whole-cell biocatalyst in aqueous media.[] |

Biocatalytic Reduction

The use of whole-cell biocatalysts for the reduction of ketones is a highly attractive method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. Various microorganisms and plant tissues have been shown to effectively reduce 3'-chloroacetophenone.

Biocatalysis with Daucus carota (Carrot Root):

Plant-based biocatalysis, particularly using carrot root, is a cost-effective and sustainable method for the synthesis of chiral alcohols.[][5] The enzymes present in carrot root, primarily alcohol dehydrogenases, catalyze the reduction of prochiral ketones to their corresponding (S)-alcohols with high enantiomeric excess.[][6]

Biocatalysis with Yeasts:

Various yeast strains, such as Rhodotorula rubra and Hansenula polymorpha, are known to be effective in the asymmetric reduction of substituted acetophenones.[3][7] For instance, the reduction of a similar substrate, 2-chloro-1-(3-chlorophenyl)ethanone, using Hansenula polymorpha resulted in the corresponding (S)-alcohol with high yield and enantiomeric excess.[7]

Experimental Protocols

General Protocol for Biocatalytic Reduction using Daucus carota

This protocol is a general guideline for the biocatalytic reduction of 3'-chloroacetophenone based on established procedures for similar substrates.[8]

Materials:

-

3'-Chloroacetophenone

-

Fresh Daucus carota (carrots)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Orbital shaker

Procedure:

-

Wash and thinly slice fresh carrots (approximately 5 mm).

-

In an Erlenmeyer flask, combine 10 g of carrot slices with 40 mL of deionized water.

-

Add 100 mg of 3'-chloroacetophenone to the flask.

-

The reaction mixture is then placed on an orbital shaker at approximately 180 rpm and maintained at room temperature for 48 hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove the carrot pieces.

-

The aqueous filtrate is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

The CBS reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones.[9]

Materials:

-

3'-Chloroacetophenone

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF is cooled to 0°C under an inert atmosphere.

-

Borane-dimethyl sulfide complex (1.0-1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 3'-chloroacetophenone (1.0 equivalent) in anhydrous THF is added slowly, maintaining the temperature at 0°C.

-

The reaction is stirred at 0°C and monitored by TLC.

-

Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol.

-

The mixture is warmed to room temperature, and 1 M HCl is added.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Applications in Pharmaceutical Synthesis

This compound and its close structural analogs are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The chirality of these alcohols is often crucial for the biological activity and selectivity of the final drug molecule.

Intermediate for IGF-1R Inhibitors

A significant application of a closely related chiral alcohol, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is in the synthesis of Type 1 Insulin-like Growth Factor Receptor (IGF-1R) inhibitors, which are investigated as anticancer agents.[7] The (S)-configuration of the alcohol is a critical structural element for the efficacy of these potential cancer therapeutics.[7] The synthesis of these inhibitors often involves the nucleophilic displacement of the chloro group and further functionalization of the hydroxyl group of the chiral alcohol intermediate.

Visualizing Synthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathway and a general experimental workflow.

Caption: Asymmetric synthesis of this compound.

Caption: General workflow for biocatalytic reduction.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. The development of efficient and sustainable synthetic methods, particularly those employing biocatalysis, has made this compound more accessible for applications in drug discovery and development. Its utility as a precursor to complex chiral molecules, such as potential anticancer agents, underscores its importance for researchers and professionals in the pharmaceutical sciences.

References

- 1. (S)-1-(3'-Chlorophenyl)Ethanol | Takasago International Corporation | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 5. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

The Pivotal Role of (S)-1-(3-Chlorophenyl)ethanol in Asymmetric Synthesis: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3-Chlorophenyl)ethanol has emerged as a critical chiral building block in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics. Its stereochemically defined secondary alcohol functional group, attached to a substituted aromatic ring, makes it a valuable synthon for introducing chirality and modulating the pharmacological properties of drug candidates. This technical guide provides an in-depth analysis of the synthesis of this compound and its application in the development of potent and selective inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology.

Asymmetric Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the asymmetric reduction of the prochiral ketone, 3-chloroacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high yields and excellent enantioselectivity.

Biocatalytic Reduction

Biocatalytic methods offer an environmentally friendly and highly selective route to this compound. Whole-cell biotransformation and isolated enzymes, such as alcohol dehydrogenases (ADHs), are utilized to effect the reduction with high enantiomeric excess (ee).

Table 1: Biocatalytic Synthesis of Chiral Alcohols

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 3-Chloroacetophenone | Hansenula polymorpha (ADH) | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 91 | >99 |

| 4-Chloroacetophenone | Rhodotorula rubra (yeast) | (S)-1-(4-Chlorophenyl)ethanol | ~98 | >99 |

| 1-(2-chlorophenyl)ethanone | Lactobacillus curvatus | (S)-1-(2-chlorophenyl)ethanol | High | >99[1] |

Chemocatalytic Reduction

Chemocatalytic methods, such as asymmetric transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction, provide versatile and efficient alternatives for the synthesis of this compound.

Table 2: Chemocatalytic Asymmetric Reduction of Acetophenone Derivatives

| Substrate | Catalyst System | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone Derivatives | [Mn(CO)2(1)]Br with chiral (NH)2P2 macrocyclic ligand | 2-propanol | Corresponding Alcohols | up to >99 | 90-99 |

| 4-Chloroacetophenone | RuCl[(S,S)-Tsdpen] | HCOOH/NEt₃ | (R)-1-(4-Chlorophenyl)ethanol | >95 | 98 |

| Ketones | Chiral Oxazaborolidine (CBS catalyst) | Borane (BH₃) | Chiral Secondary Alcohols | High | >95 |

Experimental Protocols

Biocatalytic Reduction of 3-Chloroacetophenone

This protocol describes a general whole-cell biocatalytic reduction.

Materials:

-

3-Chloroacetophenone

-

Selected microorganism (e.g., Hansenula polymorpha containing a suitable ADH)

-

Growth medium (e.g., YM broth)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Glucose (as a co-substrate for cofactor regeneration)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Cultivate the selected microorganism in the appropriate growth medium until a suitable cell density is reached.

-

Harvest the cells by centrifugation and wash with buffer solution.

-

Resuspend the cells in the buffer solution to a desired concentration.

-

To the cell suspension, add 3-chloroacetophenone (e.g., 1 g/L) and glucose (e.g., 10 g/L).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.

-

Monitor the progress of the reaction by TLC or GC analysis.

-

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography (eluent: hexane/ethyl acetate).

Corey-Bakshi-Shibata (CBS) Reduction of 3-Chloroacetophenone

This protocol outlines the enantioselective reduction of 3-chloroacetophenone using a chiral oxazaborolidine catalyst.[2][3][4]

Materials:

-

3-Chloroacetophenone

-

(S)-Me-CBS-oxazaborolidine

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF at 0°C, add BH₃·THF solution (0.6 eq.) dropwise.

-

Stir the mixture for 15 minutes at 0°C.

-

Cool the mixture to -30°C and add a solution of 3-chloroacetophenone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Slowly add BH₃·THF solution (0.6 eq.) over 1 hour, maintaining the temperature at -30°C.

-

Stir the reaction mixture at -30°C for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of methanol at -30°C, followed by 1 M HCl.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield this compound.

Application in the Synthesis of IGF-1R Inhibitors

This compound is a key intermediate in the synthesis of a class of potent and selective IGF-1R inhibitors, namely 2,4-bis-arylamino-1,3-pyrimidines.[5] The chiral ethoxy linkage introduced by this building block is crucial for the high affinity and selectivity of these inhibitors.

Synthesis of a 2,4-bis-arylamino-1,3-pyrimidine IGF-1R Inhibitor

The synthesis involves the initial preparation of a substituted pyrimidine core, followed by the introduction of the chiral side chain from this compound, typically via a Mitsunobu reaction.

Caption: Experimental workflow for the synthesis of a pyrimidine-based IGF-1R inhibitor.

Experimental Protocol: Mitsunobu Reaction

This protocol describes the coupling of the pyrimidine core with this compound.[6]

Materials:

-

4-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0°C.

-

Add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the stirred solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the final IGF-1R inhibitor.

Mechanism of Action and Biological Activity

The synthesized 2,4-bis-arylamino-1,3-pyrimidine derivatives are potent inhibitors of the IGF-1R tyrosine kinase. Overexpression and activation of IGF-1R are implicated in the proliferation, survival, and metastasis of various cancer cells.[][8]

IGF-1R Signaling Pathway

IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events, primarily through the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways, promoting cell growth and survival.[9]

Caption: Simplified IGF-1R signaling pathway and the point of inhibition.

Quantitative Biological Data

The 2,4-bis-arylamino-1,3-pyrimidine class of compounds has demonstrated potent inhibition of IGF-1R kinase activity.

Table 3: In Vitro Activity of a Representative IGF-1R Inhibitor

| Target | Assay | IC₅₀ (nM) |

| IGF-1R | Enzyme Assay | 2.4 |

| IGF-1R | Cellular Assay (pIGF-1R) | 8.4 |

Data is for a representative compound from the 2,4-bis-arylamino-1,3-pyrimidine series.

Conclusion

This compound is a versatile and indispensable chiral building block in modern asymmetric synthesis. Its efficient and highly enantioselective synthesis, through both biocatalytic and chemocatalytic routes, provides a reliable source of this key intermediate. The successful application of this compound in the synthesis of potent 2,4-bis-arylamino-1,3-pyrimidine IGF-1R inhibitors underscores its importance in the development of targeted cancer therapies. This technical guide provides researchers and drug development professionals with a comprehensive overview of the synthesis and application of this critical chiral alcohol, facilitating the advancement of new and innovative pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. IGF1R signalling and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality is fundamental to modern chemistry, with profound implications in pharmacology and materials science. Chiral secondary alcohols, in particular, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates their biological activity, making the ability to selectively synthesize and resolve enantiomers a critical skill in drug development. This in-depth technical guide explores the seminal discoveries that unveiled the world of stereoisomerism, the historical evolution of methods to obtain enantiomerically pure secondary alcohols, and the detailed experimental protocols that underpin these transformative techniques.

Foundational Discoveries: From Tartaric Acid to the Tetrahedral Carbon

The journey into the three-dimensional world of molecules began in the 19th century, laying the groundwork for the field of stereochemistry.

The Dawn of Optical Activity

In 1815, the French physicist Jean-Baptiste Biot observed that certain organic substances, when in solution, could rotate the plane of polarized light. This phenomenon, termed optical activity, was the first indication that molecules possessed a three-dimensional structure that could interact with light.

Pasteur's Groundbreaking Resolution of Tartaric Acid

The true birth of stereochemistry, however, is widely attributed to the meticulous work of Louis Pasteur in 1848.[1][2] While studying the salts of tartaric acid, a byproduct of wine production, Pasteur made a remarkable observation. He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[3][4] With the aid of tweezers and a microscope, he painstakingly separated the "right-handed" and "left-handed" crystals.[4] When he dissolved each type of crystal in water, he found that one solution rotated plane-polarized light to the right (dextrorotatory), and the other rotated it to the left (levorotatory) by an equal magnitude.[2] This was the first-ever resolution of a racemic mixture and provided conclusive evidence for the existence of enantiomers – non-superimposable mirror-image molecules.[3]

The Tetrahedral Carbon and the Birth of a Theory

While Pasteur had demonstrated the existence of molecular asymmetry, the structural basis for this phenomenon remained a mystery. It was not until 1874 that Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron. They postulated that if a carbon atom is bonded to four different substituents, two distinct spatial arrangements are possible, which are mirror images of each other. This tetrahedral carbon model provided the theoretical framework for understanding the chirality observed by Pasteur and remains a cornerstone of organic chemistry.

Classical Methods for Obtaining Chiral Secondary Alcohols

Following the foundational discoveries, chemists developed various methods to separate racemic mixtures of chiral alcohols. These classical techniques, while sometimes laborious, are still employed in certain applications.

Diastereomeric Salt Resolution

One of the most common classical methods for resolving racemic alcohols involves their conversion into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization.[5] For a racemic secondary alcohol, this is typically achieved by first reacting it with a dicarboxylic anhydride (e.g., phthalic or succinic anhydride) to form a half-ester. This introduces a carboxylic acid functional group, which can then be reacted with a chiral base (a resolving agent), such as an alkaloid like brucine or strychnine, to form a pair of diastereomeric salts.[5]

The differing solubilities of these diastereomeric salts allow for their separation by careful crystallization. Once separated, the individual diastereomeric salts are treated with an acid to regenerate the enantiomerically enriched half-ester, which is then hydrolyzed to yield the desired enantiomer of the secondary alcohol.[5]

Kinetic Resolution

Kinetic resolution is a method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.[6]

Modern Methods for the Synthesis and Resolution of Chiral Secondary Alcohols

The 20th and 21st centuries have witnessed the development of highly efficient and selective methods for obtaining enantiopure secondary alcohols, largely supplanting classical resolution techniques in many industrial and research settings.

Enzymatic Kinetic Resolution

A powerful and widely used form of kinetic resolution employs enzymes, most notably lipases, as chiral catalysts.[7] Lipases can exhibit high enantioselectivity in the acylation of secondary alcohols. In a typical procedure, a racemic secondary alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (e.g., Candida antarctica Lipase B, often immobilized as Novozym 435). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by chromatography.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral starting material, thus avoiding the 50% yield limitation of kinetic resolution.

The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a highly efficient method for the enantioselective reduction of ketones to their corresponding secondary alcohols.[8] This reaction typically employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and hydrogen gas. The chirality of the ligand directs the hydrogenation to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high enantiomeric excess.[8]

The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones.[1][9] This reaction utilizes a chiral oxazaborolidine catalyst, often derived from the amino acid proline, in the presence of a borane reducing agent (e.g., borane-tetrahydrofuran complex). The catalyst coordinates to both the ketone and the borane, creating a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to the formation of the chiral secondary alcohol with high enantioselectivity.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Pasteur's Manual Resolution of Sodium Ammonium Tartrate

-

Objective: To manually separate the enantiomeric crystals of sodium ammonium tartrate from a racemic solution.

-

Procedure:

-

Prepare a concentrated aqueous solution of racemic sodium ammonium tartrate.[4]

-

Allow the solution to slowly evaporate at a temperature below 28 °C.[4]

-

Observe the formation of two distinct types of hemihedral crystals under a microscope. These crystals will be non-superimposable mirror images of each other.[4]

-

Using a pair of fine tweezers, carefully separate the "right-handed" and "left-handed" crystals into two separate piles.[4]

-

Prepare separate aqueous solutions of the crystals from each pile.

-

Measure the optical rotation of each solution using a polarimeter. The solution of "right-handed" crystals will rotate plane-polarized light to the right, while the solution of "left-handed" crystals will rotate it to the left by an equal amount.

-

Diastereomeric Salt Resolution of (±)-1-Phenylethanol

-

Objective: To resolve racemic 1-phenylethanol via the formation and separation of diastereomeric salts.

-

Methodology:

-

Formation of the Phthalate Half-Ester:

-

In a round-bottom flask, combine racemic 1-phenylethanol (1 equivalent) and phthalic anhydride (1 equivalent) in pyridine.

-

Heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the phthalate half-ester.

-

Collect the solid precipitate by filtration, wash with cold water, and dry.

-

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic phthalate half-ester in a suitable hot solvent (e.g., ethanol or acetone).

-

In a separate flask, dissolve a chiral resolving agent, such as (-)-brucine (0.5 equivalents), in the same hot solvent.

-

Add the solution of the resolving agent to the solution of the half-ester.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

-

Separation and Purification:

-

Collect the crystals of the less soluble diastereomeric salt by filtration.

-

Recrystallize the salt from the same solvent to improve its purity.

-

-

Regeneration of the Enantiopure Alcohol:

-

Treat the purified diastereomeric salt with dilute hydrochloric acid to precipitate the enantiomerically enriched phthalate half-ester.

-

Collect the solid by filtration.

-

Hydrolyze the half-ester by heating with an aqueous solution of sodium hydroxide.

-

Extract the liberated enantiomerically pure 1-phenylethanol with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

-

-

Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

-

Objective: To obtain enantiomerically enriched (S)-1-phenylethanol through lipase-catalyzed kinetic resolution.

-

Reagents and Materials:

-

Racemic 1-phenylethanol

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Hexane (solvent)

-

-

Procedure:

-

To a solution of racemic 1-phenylethanol (e.g., 240 mM) in hexane, add Novozym 435 (e.g., 11 mg/mL) and vinyl acetate (e.g., 3 equivalents).[11]

-

Stir the mixture at a controlled temperature (e.g., 42 °C) for a specified time (e.g., 75 minutes).[11]

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

The filtrate contains a mixture of the unreacted (S)-1-phenylethanol and the product, (R)-1-phenylethyl acetate.

-

Separate the (S)-1-phenylethanol from the (R)-1-phenylethyl acetate using silica gel column chromatography.

-

Noyori Asymmetric Hydrogenation of Acetophenone

-

Objective: To synthesize enantiomerically pure (R)-1-phenylethanol via the asymmetric hydrogenation of acetophenone.

-

Catalyst System: RuCl₂[(S)-BINAP]₂(dmf)n / (S,S)-DPEN (diamine)

-

Procedure:

-

In a glovebox, charge a pressure reactor with the ruthenium catalyst and the chiral diamine ligand in a suitable solvent (e.g., 2-propanol).

-

Add a base (e.g., potassium tert-butoxide) to the mixture.

-

Add the substrate, acetophenone.

-

Seal the reactor, remove it from the glovebox, and pressurize it with hydrogen gas (e.g., 8 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by GC or TLC).

-

Carefully release the hydrogen pressure.

-

Quench the reaction and work up the mixture to isolate the product. This may involve filtration to remove the catalyst and evaporation of the solvent.

-

Purify the resulting (R)-1-phenylethanol by distillation or chromatography.

-

Determine the enantiomeric excess by chiral GC or HPLC.

-

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

-

Objective: To synthesize enantiomerically pure (S)-1-phenylethanol via the CBS reduction of acetophenone.

-

Catalyst: (R)-2-Methyl-CBS-oxazaborolidine

-

Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF)

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst (e.g., 5-10 mol%) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add the borane-THF solution to the catalyst solution.

-

Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at the low temperature for a specified period.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the (S)-1-phenylethanol by column chromatography.

-

Determine the enantiomeric excess by chiral GC or HPLC.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the modern methods of obtaining chiral secondary alcohols.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) of Alcohol | ee (%) of Ester | Yield (%) of Alcohol | Reference |

| (±)-1-Phenylethanol | Novozym 435 | Vinyl Acetate | Hexane | 42 | 1.25 | ~50 | >99 | - | ~41 | [11][12] |

| (±)-1-(2-Naphthyl)ethanol | CAL-B | Vinyl Acetate | Diethyl ether/Phosphate buffer | RT | - | 50 | 99 | 99 | - | [13] |

| (±)-Indan-1-ol | CAL-B | Vinyl Acetate | Diethyl ether/Phosphate buffer | RT | - | 50 | 99 | 98 | - | [13] |

| (±)-1,2,3,4-Tetrahydro-1-naphthalenol | CAL-B | Vinyl Acetate | Diethyl ether/Phosphate buffer | RT | - | 50 | 97 | 99 | - | [13] |

Note: The yield of the desired enantiomer in kinetic resolution is theoretically limited to 50%.

Table 2: Noyori Asymmetric Hydrogenation of Prochiral Ketones

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |

| Acetophenone | RuCl₂((S)-TolBINAP)((S,S)-DPEN) | 100,000 | 8 | RT | 7 | >99 | 99 | R | [14] |

| 2',4'-Difluoroacetophenone | RuCl₂((S)-XylBINAP)((S,S)-DPEN) | 2,000 | 8 | RT | 12 | 98 | 98 | R | [14] |

| 1-Tetralone | RuCl₂((S)-XylBINAP)((S)-IPHAN) | 10,000 | 8 | RT | 24 | >99 | 99 | S | [14] |

| Methyl 3-oxobutanoate | RuBr₂((R)-BINAP) | 1000 | 100 | 25 | 48 | 100 | >99 | R | [15] |

Table 3: Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

| Substrate | Catalyst (mol%) | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |

| Acetophenone | (R)-Me-CBS (10) | BH₃·THF | RT | - | 96 | 97 | S | [7] |

| 1-Tetralone | (S)-Me-CBS (10) | BH₃·THF | RT | - | 90 | 85 | R | [7] |

| Benzylacetone | (R)-Lactam alcohol derived (10) | BH₃·THF | 20 | - | - | 83 | R | [7] |

| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | BH₃·SMe₂ | - | - | 89 | 91 | S | [16] |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the study of chiral secondary alcohols.

Caption: Workflow for Diastereomeric Salt Resolution of a Secondary Alcohol.

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Caption: Logical Relationship for Determining Enantiomeric Excess.

Conclusion

The discovery and subsequent exploration of chiral secondary alcohols have been a driving force in the advancement of organic chemistry. From Pasteur's pioneering separation of tartrate crystals to the development of highly sophisticated asymmetric catalytic systems, the quest for enantiomerically pure compounds has unlocked new possibilities in drug design and synthesis. The methods outlined in this guide, from classical resolutions to modern asymmetric syntheses, provide the essential tools for researchers and drug development professionals to access these vital chiral building blocks. A thorough understanding of both the historical context and the practical experimental details of these techniques is indispensable for the continued innovation in the synthesis of complex, life-saving molecules.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 11. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]

(S)-1-(3-Chlorophenyl)ethanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-1-(3-Chlorophenyl)ethanol. The information presented is intended to assist researchers, scientists, and drug development professionals in implementing safe laboratory practices when working with this compound. Due to limited publicly available data specific to the (S)-enantiomer, this guide incorporates information from safety data sheets (SDS) for the racemic mixture of 1-(3-Chlorophenyl)ethanol and its isomers. All quantitative data has been summarized in clear, structured tables for ease of comparison, and detailed procedural guidance is provided for safe handling and in case of emergencies.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS classification is based on data for 1-(3-Chlorophenyl)ethanol.

Signal Word: Warning[1]

Pictogram: [1]

-

GHS07: Exclamation Mark

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Safety and Physical Data